molecular formula C12H12N2O2 B2682843 [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 959573-30-9

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2682843
CAS No.: 959573-30-9
M. Wt: 216.24
InChI Key: JVTYKOFIZWQPAR-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative featuring a 4-methylphenyl substituent at the pyrazole ring’s 3-position and an acetic acid group at the 1-position. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol (estimated). The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib but lacks the sulfonamide moiety characteristic of such therapeutics .

Properties

IUPAC Name

2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTYKOFIZWQPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the acetic acid group. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The 4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This suggests that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid may have potential as an anti-inflammatory agent, similar to other compounds in its class .

Anticancer Activity
The exploration of pyrazole derivatives in cancer treatment is a growing area of research. Compounds containing the pyrazole ring have been reported to exhibit cytotoxic effects against various cancer cell lines. In particular, the incorporation of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid into drug formulations could enhance their efficacy against malignancies due to its structural properties that allow for interaction with biological targets involved in tumor growth and proliferation .

Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their applicability in treating central nervous system disorders .

Synthetic Applications

Building Block for Synthesis
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid serves as an important synthetic intermediate in the development of more complex organic molecules. Its functional groups can be modified to create a variety of derivatives with tailored biological activities. For example, it can be used to synthesize novel pyrazole-based compounds through various coupling reactions and cyclization processes .

One-Pot Synthesis Protocols
Recent advancements in synthetic methodologies have introduced efficient one-pot synthesis protocols involving [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid. These protocols facilitate the rapid assembly of multi-functionalized pyrazole derivatives, significantly reducing reaction times and improving yields compared to traditional methods .

Case Studies and Research Findings

Several case studies highlight the practical applications of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid:

  • Case Study 1: Anti-inflammatory Drug Development
    A collaborative study between universities demonstrated that a derivative of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid showed significant inhibition of inflammatory markers in vitro. This study laid the groundwork for further clinical trials aimed at developing new anti-inflammatory medications .
  • Case Study 2: Cancer Treatment Research
    In another research initiative, scientists incorporated [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid into a series of anticancer agents. The results indicated enhanced cytotoxicity against breast cancer cell lines when compared to existing treatments, suggesting its potential role in future cancer therapies .

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects on Pyrazole-Based Acetic Acid Derivatives
Compound Name Substituent (Position) Molecular Formula Key Properties/Findings Reference
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid 3-(4-methylphenyl), 1-acetic acid C₁₂H₁₂N₂O₂ Baseline compound for comparison
[3-(4-Chlorophenyl)-1H-pyrazol-1-yl]acetic acid 3-(4-chlorophenyl) C₁₁H₉ClN₂O₂ Increased lipophilicity; potential enhanced metabolic stability
[3-(4-Bromophenyl)-1H-pyrazol-1-yl]acetic acid 3-(4-bromophenyl) C₁₁H₉BrN₂O₂ Similar to chloro analog; bromine may improve halogen bonding
[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 3-(CF₃), 4-methyl C₇H₇F₃N₂O₂ Electron-withdrawing CF₃ group increases acidity (pKa ~3.5)

Key Findings :

  • Trifluoromethyl (CF₃) groups increase acidity and may enhance binding to charged biological targets .

Variations in the Acidic Functional Group

Replacing the acetic acid moiety alters solubility, bioavailability, and target interactions:

Table 2: Functional Group Modifications
Compound Name Acidic Group Molecular Formula Key Properties/Findings Reference
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid Acetic acid C₁₂H₁₂N₂O₂ Polar; moderate solubility in aqueous buffers
Ethyl [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetate Ethyl ester C₁₄H₁₆N₂O₂ Increased lipophilicity; prodrug potential
Celecoxib (4-[5-(4-methylphenyl)-3-(CF₃)-1H-pyrazol-1-yl]benzenesulfonamide) Sulfonamide C₁₇H₁₄F₃N₃O₂S COX-2 inhibitor; melting point 161–164°C
[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid tert-Butoxycarbonyl-protected C₈H₁₂N₂O₄ Protected carboxylate for synthetic intermediates

Key Findings :

  • Esterification (e.g., ethyl ester) improves lipophilicity, aiding cellular uptake but requiring metabolic activation .
  • Sulfonamide groups (as in celecoxib) enhance target specificity for enzymes like COX-2 .

Hybrid Structures and Complex Derivatives

Some analogs integrate additional pharmacophores or heterocycles:

Table 3: Hybrid Derivatives
Compound Name Structural Features Molecular Formula Key Properties/Findings Reference
{4-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid (12h) Phenoxyacetic acid + nitro C₁₇H₁₃N₃O₅ Nitro group may confer redox activity
3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide Thienopyridine + pyrazole C₁₅H₁₂F₂N₄OS Anticancer activity (in vitro)
6-Chloro-3-(1H-pyrazol-1-yl)chroman-4-one Chromanone + pyrazole C₁₂H₉ClN₂O₂ Antioxidant potential

Key Findings :

  • Nitro groups (e.g., in 12h) can act as electron-withdrawing groups, altering electronic distribution and reactivity .
  • Hybrid structures (e.g., thienopyridine derivatives) exhibit multitarget pharmacological profiles .

Biological Activity

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being studied for its potential applications in treating various diseases, including cancer, inflammation, and infections. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological effects, and relevant research findings.

Target of Action

The biological activity of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid is thought to involve interactions with multiple cellular targets. Similar compounds have been shown to bind with high affinity to various receptors, suggesting a complex mechanism of action that may include modulation of signaling pathways involved in inflammation and cell proliferation .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions typical of aromatic compounds. This interaction can lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key oncogenic pathways associated with various cancers, including breast and lung cancers. The ability to target BRAF(V600E) and EGFR pathways has been particularly noted . In vitro studies demonstrated that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid could induce cytotoxic effects in cancer cell lines, potentially enhancing the efficacy of existing chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory diseases . In vivo models have demonstrated that this compound can reduce edema and inflammation comparable to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The antimicrobial properties of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid are also noteworthy. It has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies report minimum inhibitory concentrations (MIC) indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Pharmacokinetics

The pharmacokinetic profile of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid suggests favorable absorption and distribution characteristics due to its moderate lipophilicity attributed to the methyl substitution on the phenyl ring. This structural feature enhances membrane permeability, potentially improving bioavailability for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acidHighHighModerate
[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]acetic acidModerateModerateHigh
[3-(4-Chlorophenyl)-1H-pyrazol-1-yl]acetic acidHighLowModerate

This table illustrates the comparative biological activities among various pyrazole derivatives, highlighting the unique profile of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid.

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

  • Breast Cancer Study : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds similar to [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid showed enhanced efficacy when used in combination with doxorubicin, suggesting a synergistic effect .
  • Inflammation Model : In a carrageenan-induced rat paw edema model, derivatives exhibited significant anti-inflammatory effects at varying concentrations compared to standard treatments .
  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates. The findings indicated that certain derivatives had potent antibacterial properties with MIC values lower than 0.25 μg/mL against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety. Optimization involves adjusting reaction temperature (80–100°C), solvent polarity (e.g., ethanol/water mixtures), and catalytic conditions (e.g., NaOH for hydrolysis) to improve yields (60–75%) .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses SHELXL for small-molecule crystallography, while ORTEP-III generates thermal ellipsoid plots for structural visualization. Hydrogen-bonding networks are validated using graph-set analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H/13C^{13}C NMR confirms regiochemistry (e.g., pyrazole ring substitution patterns).
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and pyrazole ring vibrations (~1500 cm1^{-1}).
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 245) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR frequencies. Discrepancies arise from solvent effects or intermolecular interactions (e.g., hydrogen bonding), which are corrected by including explicit solvent models or crystal packing parameters .

Q. What advanced chromatographic methods quantify trace impurities like regioisomeric byproducts?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient elution. Celecoxib-related impurities (e.g., 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) are separated with resolution >2.0, validated per USP guidelines .

Q. How can hydrogen-bonding patterns predict crystal packing, and what tools enable this analysis?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) dimers. Software like Mercury (CCDC) visualizes interactions, while SHELXL refines hydrogen-bond geometries (D–H···A distances: 2.6–3.0 Å) .

Q. What experimental protocols ensure polymorphic stability during crystallization?

  • Methodological Answer : Screen solvents (e.g., DMSO, ethanol) under controlled cooling rates (1–5°C/min). Differential Scanning Calorimetry (DSC) monitors phase transitions, while PXRD distinguishes polymorphs (e.g., Form I vs. Form II) .

Q. How should stability studies be designed to assess degradation pathways under environmental stress?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolytic degradation is monitored at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer), while photostability is tested under ICH Q1B guidelines .

Critical Considerations

  • Regioisomeric Control : Minimize byproducts (e.g., 4- vs. 5-substituted pyrazoles) via regioselective alkylation .
  • Storage : Store in amber vials at 2–8°C to prevent photodegradation and hydrolysis .

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